Product packaging for 1-(2-Benzylidenehydrazinyl)phthalazine(Cat. No.:CAS No. 67073-46-5)

1-(2-Benzylidenehydrazinyl)phthalazine

Cat. No.: B1624658
CAS No.: 67073-46-5
M. Wt: 248.28 g/mol
InChI Key: SYXAITLZOCJTFH-YBEGLDIGSA-N
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Description

1-(2-Benzylidenehydrazinyl)phthalazine (CAS 67073-46-5) is a phthalazine-derived hydrazone compound of significant interest in medicinal chemistry and biological research. This compound belongs to a class of molecules known for their potent radical scavenging capabilities, making them valuable for in vitro antioxidant activity studies . Phthalazine hydrazones are frequently investigated as core structures in the development of novel therapeutic agents, with research indicating derivatives show promising cytotoxicity against cancer cell lines, such as HCT-116 colorectal carcinoma cells . The mechanism of action for related compounds has been linked to the inhibition of key biological targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical pathway in antiangiogenic cancer therapy, and the induction of apoptosis . The molecular framework also allows for extensive structure-activity relationship (SAR) studies, enabling researchers to synthesize various analogues for probing biological activity . With a molecular formula of C15H12N4 and an average molecular weight of 248.29 g/mol, it is characterized for research applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. It should be handled by qualified personnel only. Store sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N4 B1624658 1-(2-Benzylidenehydrazinyl)phthalazine CAS No. 67073-46-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67073-46-5

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]phthalazin-1-amine

InChI

InChI=1S/C15H12N4/c1-2-6-12(7-3-1)10-16-18-15-14-9-5-4-8-13(14)11-17-19-15/h1-11H,(H,18,19)/b16-10-

InChI Key

SYXAITLZOCJTFH-YBEGLDIGSA-N

SMILES

C1=CC=C(C=C1)C=NNC2=NN=CC3=CC=CC=C32

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC2=NN=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NN=CC3=CC=CC=C32

solubility

6.4 [ug/mL]

Origin of Product

United States

Phthalazine Heterocycles: Fundamental Architecture and Chemical Significance

The foundational structure of 1-(2-Benzylidenehydrazinyl)phthalazine is the phthalazine (B143731) heterocycle. Phthalazine, also known as benzo-orthodiazine or 2,3-benzodiazine, is a bicyclic aromatic organic compound with the molecular formula C₈H₆N₂. wikipedia.org It consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. This fusion of a six-membered hydrocarbon ring with a six-membered ring containing two adjacent nitrogen atoms imparts a unique electronic and structural profile to the molecule.

Phthalazine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. researchgate.netmdpi.com The presence of the nitrogen-containing heterocyclic system makes phthalazine derivatives attractive candidates for drug development. jocpr.comnih.gov These compounds are versatile intermediates in organic synthesis, serving as building blocks for more complex heterocyclic systems. longdom.org The chemical reactivity of the phthalazine ring system, including its basic properties and susceptibility to nucleophilic substitution, allows for a wide range of chemical modifications. wikipedia.orgnih.gov

The significance of the phthalazine core is underscored by the diverse pharmacological activities exhibited by its derivatives. Research has extensively documented their potential as therapeutic agents across various domains. jocpr.comekb.eg

Table 1: Reported Biological Activities of Phthalazine Derivatives

Biological ActivityReference(s)
Anticonvulsant jocpr.comlongdom.org
Antihypertensive jocpr.comlongdom.org
Antitumor/Anticancer jocpr.comlongdom.orgnih.gov
Anti-inflammatory jocpr.comlongdom.org
Antimicrobial longdom.org
Antidiabetic jocpr.comlongdom.org
Cardiotonic jocpr.comlongdom.org
Vasorelaxant longdom.orgekb.eg
VEGFR-2 Inhibitory nih.govlongdom.org

Hydrazone Functional Group: Structural Attributes and Synthetic Utility

The second key component of the title compound is the hydrazone functional group. Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=N-NH₂. nih.gov They are formed by the condensation reaction between a hydrazine (B178648) or its derivative and a carbonyl compound, such as an aldehyde or a ketone. quora.comquora.com This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. mdpi.com

The hydrazone moiety contains a carbon-nitrogen double bond (an imine) and a nitrogen-nitrogen single bond. This arrangement of atoms confers specific chemical properties and reactivity. The nitrogen atoms are nucleophilic, while the carbon atom of the C=N bond can be both electrophilic and nucleophilic. nih.gov This dual reactivity makes hydrazones valuable intermediates in a wide array of chemical transformations.

Hydrazones are synthetically versatile and are employed in various important organic reactions. They can participate in condensation reactions, cycloadditions, and other transformations, making them useful for synthesizing complex molecules, including various heterocyclic compounds. nih.gov The formation of hydrazones is a fundamental reaction in organic chemistry, often used for the characterization and derivatization of carbonyl compounds. quora.com

Table 2: Synthetic Utility of the Hydrazone Functional Group

Reaction TypeDescriptionReference(s)
Condensation ReactionsFormation from aldehydes/ketones and hydrazines. quora.comquora.com
Cycloaddition ReactionsUsed in the synthesis of heterocyclic compounds like pyrazoles. nih.gov
Intermediates in Named ReactionsServe as intermediates in reactions such as the Wolff-Kishner reduction. nih.gov
Precursors to other Functional GroupsCan be oxidized to diazo compounds or reduced to amines. nih.gov

Integration of Hydrazinyl and Benzylidene Moieties: Defining 1 2 Benzylidenehydrazinyl Phthalazine

The chemical compound 1-(2-Benzylidenehydrazinyl)phthalazine, with the molecular formula C₁₅H₁₂N₄, is formed through the integration of the aforementioned phthalazine (B143731) and hydrazone functionalities. chemspider.com Specifically, it is a hydrazone derivative of phthalazine.

Its synthesis is achieved through a condensation reaction between 1-hydrazinophthalazine (also known as hydralazine) and benzaldehyde (B42025). quora.comresearchgate.net In this reaction, the amino group of 1-hydrazinophthalazine acts as the nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent elimination of a water molecule results in the formation of the C=N bond of the hydrazone, linking the benzylidene group to the phthalazine ring via the hydrazinyl bridge. quora.com The resulting structure is more precisely named (E)-1-(2-benzylidenehydrazinyl)phthalazine, indicating the stereochemistry around the C=N double bond. chemspider.com

The structure combines the rigid, aromatic, bicyclic system of phthalazine with the versatile hydrazone linker and the phenyl ring of the benzylidene group. This specific arrangement of moieties dictates its chemical properties, including its potential for chelation with metal ions and its ability to participate in various intermolecular interactions, which is a key aspect of its contemporary research interest. researchgate.netresearchgate.net

Contextualizing 1 2 Benzylidenehydrazinyl Phthalazine Within Contemporary Chemical Research

Strategic Approaches to 1-Hydrazinylphthalazine Precursors

The formation of the 1-hydrazinylphthalazine core is a foundational step in the synthesis of the target compound. Various strategies have been developed, primarily utilizing phthalic anhydride (B1165640) derivatives or halogenated phthalazines as starting materials. The choice of precursor often dictates the synthetic route and the conditions required for efficient conversion.

Synthesis from Phthalic Anhydride and Related Derivatives

Phthalic anhydride and its derivatives are common and readily available starting materials for the synthesis of the phthalazine framework. longdom.orgthieme-connect.de The reaction with hydrazine (B178648) hydrate (B1144303) is a well-established method for constructing the phthalazinone ring system. longdom.orggoogle.combu.edu.eg

The initial reaction between phthalic anhydride and hydrazine hydrate typically yields phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione). google.combu.edu.eg This reaction is often carried out in a suitable solvent such as glacial acetic acid, followed by heating. google.com Phthalhydrazide serves as a crucial intermediate which can then be further functionalized to introduce the desired hydrazine group at the 1-position. One common approach involves the chlorination of phthalazinone to create a more reactive intermediate for subsequent substitution. nih.gov

An alternative one-pot method has been developed for the synthesis of aryl thiadiazinyl-phthalazin-1,4-diones, which also starts from phthalic anhydride. longdom.org This highlights the versatility of phthalic anhydride as a precursor in multicomponent reactions to build complex heterocyclic systems. longdom.org

Starting MaterialReagentsIntermediateReference
Phthalic AnhydrideHydrazine Hydrate, Glacial Acetic AcidPhthalhydrazide google.com
Phthalic AnhydrideThiocarbohydrazide, Phenacyl BromidesAryl thiadiazinyl-phthalazine-1,4-diones longdom.org

Halogenated Phthalazine Intermediates in Hydrazinylphthalazine Synthesis

The use of halogenated phthalazines, particularly 1-chlorophthalazine (B19308), is a key strategy for the introduction of the hydrazinyl group. thieme-connect.com The halogen atom at the 1-position is a good leaving group, facilitating nucleophilic substitution by hydrazine.

The synthesis of 1-chlorophthalazine can be achieved by treating phthalazin-1(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3), often in the presence of phosphorus pentachloride (PCl5). nih.gov The resulting 1-chlorophthalazine can then be reacted with hydrazine hydrate to yield 1-hydrazinylphthalazine. This substitution reaction is a standard and efficient method for introducing the hydrazine moiety onto the phthalazine ring. thieme-connect.com

Recent advancements have also explored the metalation of chlorophthalazine derivatives to create organometallic intermediates. thieme-connect.com These can then be trapped with various electrophiles, offering a versatile method for producing polyfunctionalized phthalazines. thieme-connect.com While not a direct route to 1-hydrazinylphthalazine, this methodology showcases the importance of halogenated phthalazines in the synthesis of diverse phthalazine derivatives. thieme-connect.com

IntermediateReagentsProductReference
Phthalazin-1(2H)-onePOCl3, PCl51-Chlorophthalazine nih.gov
1-ChlorophthalazineHydrazine Hydrate1-Hydrazinylphthalazine thieme-connect.com

Regioselective Functionalization for 1-Substitution on the Phthalazine Ring

Achieving regioselective substitution at the 1-position of the phthalazine ring is crucial for the successful synthesis of the target compound. The inherent reactivity of the phthalazine system often directs functionalization to specific positions. The substitution of heteroatoms in the 1-position by nucleophiles is a frequently used and reliable reaction in phthalazine chemistry. thieme-connect.de

In the context of synthesizing 1-hydrazinylphthalazine, the conversion of phthalazin-1(2H)-one to 1-chlorophthalazine and subsequent reaction with hydrazine is a prime example of regioselective functionalization. nih.gov The lactam-lactim tautomerism in phthalazin-1(2H)-one allows for the hydroxyl group of the lactim form to be replaced by a chlorine atom, which then serves as a handle for introducing the hydrazine group specifically at the 1-position.

Furthermore, studies on the metalation of chlorophthalazine derivatives have demonstrated that regioselective functionalization can be achieved with high precision. thieme-connect.com For instance, the use of tmpZnCl·LiCl under microwave irradiation allows for efficient metalation, leading to regioselectively substituted phthalazines. thieme-connect.com While these advanced methods provide a high degree of control, the classical approach of nucleophilic substitution on a 1-halophthalazine remains a common and effective strategy for synthesizing 1-substituted phthalazines like 1-hydrazinylphthalazine.

Formation of the Benzylidene Hydrazone Linkage

The final step in the synthesis of this compound involves the formation of a hydrazone. This is typically achieved through the condensation reaction of the 1-hydrazinylphthalazine precursor with benzaldehyde (B42025).

Condensation Reactions with Aromatic Aldehydes: Specificity with Benzaldehyde

The condensation reaction between a hydrazine and an aldehyde to form a hydrazone is a well-established and fundamental transformation in organic chemistry. nih.gov In the synthesis of this compound, 1-hydrazinylphthalazine is reacted with benzaldehyde. nih.gov

This reaction is generally carried out by mixing the two reactants in a suitable solvent, often with acid catalysis to facilitate the dehydration process. nih.gov The reaction is highly specific, with the hydrazine nitrogen atom acting as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. Subsequent elimination of a water molecule results in the formation of the stable C=N double bond of the hydrazone linkage. Mechanochemical methods have also been reported for the synthesis of hydrazones, offering a greener alternative to traditional solution-based approaches. nih.gov

Catalytic Systems for Enhanced Hydrazone Formation

While the condensation reaction to form hydrazones can often proceed without a catalyst, particularly with reactive aldehydes, the use of catalytic systems can significantly enhance the reaction rate and yield. mdpi.com Both Brønsted and Lewis acids are commonly employed as catalysts. mdpi.com

Weak acidic conditions have been shown to be suitable for catalyzing the formation of hydrazones. researchgate.net For instance, the use of a small amount of acetic acid can effectively promote the reaction. researchgate.net Lewis acids, such as cerium(III) chloride heptahydrate (CeCl3·7H2O), have also been investigated as catalysts for hydrazone synthesis. mdpi.com The use of CeCl3·7H2O has been shown to shorten reaction times compared to uncatalyzed protocols. mdpi.com

Furthermore, intramolecular catalysis has been observed in certain systems. For example, the presence of an ortho-phosphate (B1173645) group on an aromatic aldehyde can increase the rate of hydrazone formation by an order of magnitude. nih.gov This is attributed to the phosphate (B84403) group facilitating proton exchange during the reaction. nih.gov While not directly applied to the synthesis of this compound in the reviewed literature, these findings highlight the potential for developing more efficient catalytic systems for this transformation.

Solvent Effects and Reaction Parameter Optimization for this compound Synthesis

The efficiency and outcome of the synthesis of this compound are significantly influenced by the choice of solvent and other reaction parameters such as temperature and the use of catalysts. While specific optimization studies for this exact compound are not extensively detailed in the reviewed literature, general principles of hydrazone synthesis can be applied.

The condensation reaction to form hydrazones is often carried out in polar protic solvents like ethanol (B145695) or methanol (B129727). These solvents are effective at dissolving the reactants, and their protic nature can facilitate the proton transfer steps involved in the reaction mechanism. In some instances, acetic acid is used, which can act as both a solvent and a catalyst. The reaction is typically conducted at reflux temperature to ensure a reasonable reaction rate. For instance, the synthesis of similar phthalazine hydrazone derivatives has been reported to proceed by refluxing the corresponding hydrazide with aldehydes in ethanol for several hours.

The use of catalysts can also play a crucial role. Acid catalysts are commonly employed to accelerate the condensation reaction. For related phthalazine derivatives, catalysts such as p-toluenesulfonic acid (PTSA) have been used in conjunction with ionic liquids to achieve high yields.

The optimization of these parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. The table below summarizes the typical solvents and conditions used for the synthesis of related phthalazine hydrazones, which can be inferred as applicable for the synthesis of this compound.

Solvent/Catalyst SystemReactantsConditionsOutcomeReference
Ethanol3-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazinyl-2-oxoethyl)propenamide and various aldehydesReflux, 24 hAcceptable yields of hydrazone derivatives.
Ethanol2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxoethyl)acetamide and active methylene (B1212753) compounds/ketonesRefluxReasonable yields of novel phthalazinone derivatives.
DioxanePhthalazine acetohydrazide derivative and ethyl acetoacetateReflux, 10 hFormation of an acyclic intermediate.
PyridinePhthalazine acetohydrazide derivative and aromatic aldehydesNot specifiedGood yield of Schiff's bases.
Acetic AcidPhthalic anhydrides and hydrazine hydrateNot specifiedFormation of phthalazinone derivatives.

Green Chemistry and Sustainable Synthesis Considerations

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. This has led to the exploration of green chemistry approaches for the synthesis of phthalazine derivatives, including hydrazones like this compound.

Mechanochemical Approaches for this compound

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a powerful green synthetic tool. This technique can lead to shorter reaction times, higher yields, and a significant reduction or elimination of solvent use.

A study on the mechanochemical coupling of hydrazines with aldehydes has demonstrated the successful synthesis of a series of hydrazones. Notably, the reaction of 1-hydrazinophthalazine hydrochloride with aldehydes was carried out by grinding the reactants together in a ball mill. To neutralize the hydrochloride salt and facilitate the reaction, one equivalent of sodium acetate (B1210297) was added. This mechanochemical approach afforded excellent conversions (95–99%) and high yields (80–95%) of the corresponding hydrazones after a relatively short reaction time of 90 minutes (3 cycles of 30 minutes). This demonstrates the viability of mechanosynthesis as a green and efficient alternative to traditional solution-phase methods for producing this compound.

Solvent-Free or Low-Solvent Methodologies in Phthalazine Hydrazone Synthesis

Solvent-free or low-solvent synthesis is another key principle of green chemistry aimed at reducing the environmental impact of chemical processes. Several solvent-free methods have been developed for the synthesis of related phthalazine derivatives.

For instance, the synthesis of 2H-indazolo[2,1-b]phthalazine-triones has been achieved under solvent-free conditions using silica (B1680970) sulfuric acid as a recyclable solid acid catalyst. Similarly, a green protocol for the synthesis of other phthalazine derivatives has been developed using dodecylphosphonic acid as a heterogeneous solid acid catalyst under solvent-free conditions. Another example involves the use of indium(III) chloride (InCl3) as a catalyst for the one-pot, three-component cyclocondensation of phthalhydrazide, aldehydes, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) under solvent-free conditions, resulting in high yields and shorter reaction times.

While a specific solvent-free synthesis for this compound is not explicitly detailed, the successful application of these methodologies to structurally similar compounds suggests that a solvent-free condensation of 1-hydrazinophthalazine and benzaldehyde is a feasible and environmentally benign approach. The use of a solid-supported catalyst or simply heating the neat reactants could potentially yield the desired product efficiently.

The following table summarizes some green and solvent-free approaches for the synthesis of related phthalazine derivatives.

MethodReactantsCatalyst/ConditionsOutcomeReference
Mechanochemical Grinding1-hydrazinophthalazine hydrochloride, aldehydes, sodium acetateBall mill, 3 x 30 min cycles80-95% yield
Solvent-FreeAromatic aldehydes, 1,3-dicarbonyl compounds, phthalhydrazideDodecylphosphonic acid (DPA)Good yields
Solvent-FreePhthalhydrazide, aldehydes, malononitrile/ethyl cyanoacetateIndium(III) chloride (InCl3)High yields, shorter reaction time
Solvent-FreeAldehydes, malononitrile or ethyl cyanoacetate, phthalhydrazidep-toluenesulfonic acid (PTSA) in an ionic liquidNot specified

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: Assignment of Characteristic Bands for C=N and N-H Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within this compound. The hydrazinyl (N-H) and imine (C=N) moieties produce distinct absorption bands. The N-H stretching vibration typically appears as a sharp to medium band in the region of 3300-3460 cm⁻¹. scirp.orgnih.gov The imine (C=N) stretching vibration is expected in the 1650-1550 cm⁻¹ range. This region also contains signals from the C=C stretching vibrations of the aromatic phthalazine and benzylidene rings, which can lead to a series of strong bands. scirp.org The N-N stretch provides a weaker signal, often observed around 1050 cm⁻¹. nih.gov

Table 1: Characteristic IR Absorption Bands for this compound An interactive data table.

Functional GroupMoietyExpected Wavenumber (cm⁻¹)Intensity
HydrazinylN-H Stretch~3300 - 3460Sharp, Medium
ImineC=N Stretch~1550 - 1650Medium to Strong
AromaticC=C Stretch~1530 - 1610Strong, Multiple Bands
HydrazineN-N Stretch~1050Weak to Medium

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as an excellent complementary technique to IR spectroscopy. nih.gov It relies on the change in polarizability of a bond during vibration, rather than the change in dipole moment. For this compound, the symmetric vibrations of the non-polar or weakly polar bonds, such as the C=C bonds within the aromatic rings, are expected to produce strong Raman signals. The C=N imine bond would also be Raman active. This technique is particularly useful for confirming the structure of the carbon skeleton and is non-destructive, requiring minimal sample preparation. nih.gov The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete structural map of this compound can be constructed.

Proton (¹H) NMR Spectroscopy: Aromatic and Hydrazinyl Proton Resonances

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The spectrum can be divided into distinct regions corresponding to the different types of protons. The single proton of the hydrazinyl group (N-H) is expected to appear as a singlet in the downfield region, typically above δ 8.0 ppm. rsc.org Its exact chemical shift can be sensitive to solvent and concentration. The protons on the phthalazine and benzylidene aromatic rings will resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm. rsc.orgpsu.edu The azomethine proton (-N=CH-) of the benzylidene group is also expected in this downfield aromatic region, often as a distinct singlet.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound An interactive data table.

Proton TypeMoietyPredicted Chemical Shift (δ, ppm)Multiplicity
Hydrazinyl Proton-NH-> 8.0Singlet
Azomethine Proton-N=CH-~8.0 - 8.5Singlet
Aromatic ProtonsPhthalazine & Benzylidene Rings~7.0 - 9.0Multiplets, Doublets

Carbon (¹³C) NMR Spectroscopy: Phthalazine and Benzylidene Carbon Signals

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment. For this compound, the carbon atoms of the two aromatic rings (phthalazine and benzylidene) are expected to resonate in the typical aromatic region of δ 120-150 ppm. chemicalbook.com The imine carbon (C=N) is characteristically deshielded and will appear further downfield, potentially in the δ 155-165 ppm range. rsc.org The carbon atoms of the phthalazine ring directly bonded to the heterocyclic nitrogen atoms will also be found in the downfield portion of the aromatic region. chemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound An interactive data table.

Carbon TypeMoietyPredicted Chemical Shift (δ, ppm)
Aromatic CarbonsPhthalazine & Benzylidene Rings~120 - 150
Imine CarbonC=N~155 - 165
Heterocyclic Aromatic CarbonsC-N (in Phthalazine)~145 - 155

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond correlations. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to map the connectivity of the protons within the benzylidene ring and separately within the benzo portion of the phthalazine ring, confirming their substitution patterns.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool in the structural characterization of novel compounds. It provides crucial information regarding the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with a molecular formula of C₁₅H₁₂N₄, the theoretical monoisotopic mass is calculated to be 248.10620 amu. Experimental HRMS analysis would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm). The monoisotopic mass of this compound has been reported as 248.106196 amu, confirming its elemental composition. chemspider.com

Table 1: Theoretical and Reported Exact Mass of this compound

Parameter Value
Molecular Formula C₁₅H₁₂N₄
Theoretical Monoisotopic Mass 248.10620 amu

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In an MS/MS experiment, the parent ion of this compound ([M+H]⁺) would be selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments helps in piecing together the molecule's structure.

While specific MS/MS studies on this compound are not extensively detailed in the reviewed literature, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of phthalazine and hydrazone derivatives. raco.catnih.govnih.gov

The primary fragmentation events would likely involve the cleavage of the hydrazone linker and fragmentation of the phthalazine and benzylidene moieties. Key expected fragment ions are detailed in the table below.

Table 2: Proposed Key Fragment Ions of this compound in MS/MS

m/z (Proposed) Proposed Fragment Structure/Identity Fragmentation Pathway
249.1140 [C₁₅H₁₃N₄]⁺ (Protonated Molecule) -
131.0607 [C₈H₇N₂]⁺ (Phthalazine moiety) Cleavage of the N-N bond in the hydrazone linker.
118.0655 [C₇H₆N₂]⁺ Loss of a hydrogen molecule from the phthalazine fragment.
91.0546 [C₇H₇]⁺ (Tropylium ion) Cleavage of the C=N bond, with the charge retained on the benzylidene fragment.

The fragmentation would likely initiate with the cleavage of the relatively weak N-N bond of the hydrazinyl linker. This could lead to the formation of a stable phthalazinyl cation at m/z 131. Further fragmentation of this ion could occur. Alternatively, cleavage at the C=N bond could generate a benzylidene-containing fragment, which can rearrange to the stable tropylium (B1234903) cation at m/z 91.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a molecule, as well as how the molecules pack together in a crystal lattice.

While a specific crystallographic study for this compound is noted in the literature, the detailed structural parameters are not publicly available in the searched databases. researchgate.net However, based on the crystal structures of closely related phthalazine hydrazone derivatives, the key structural features can be inferred. scirp.orgmdpi.com

A single-crystal X-ray diffraction analysis of this compound would reveal the precise geometric parameters of the molecule. It is expected that the molecule adopts an (E)-configuration about the C=N double bond of the hydrazone moiety, which is generally the more stable isomer.

The phthalazine ring is expected to be largely planar. The bond lengths within the phthalazine and benzene (B151609) rings would exhibit values typical for aromatic systems. The C=N double bond of the hydrazone linker is expected to have a bond length in the range of 1.27-1.30 Å. The N-N single bond of the hydrazone is expected to be in the range of 1.35-1.40 Å.

Table 3: Expected Bond Lengths and Angles for this compound

Parameter Expected Value Range
Bond Lengths (Å)
C=N (hydrazone) 1.27 - 1.30
N-N (hydrazone) 1.35 - 1.40
C-N (phthalazine-hydrazone) 1.30 - 1.35
Aromatic C-C 1.38 - 1.41
Aromatic C-N 1.33 - 1.38
**Bond Angles (°) **
C-N-N (hydrazone) 115 - 120

The way in which individual molecules of this compound arrange themselves in the crystal lattice is determined by a network of intermolecular interactions. These interactions are crucial for the stability of the crystal structure.

Based on the functional groups present in the molecule, several types of intermolecular interactions are expected:

Hydrogen Bonding: The N-H group of the hydrazone linker can act as a hydrogen bond donor, while the nitrogen atoms of the phthalazine ring can act as hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded dimers or chains.

π-π Stacking: The planar aromatic rings (phthalazine and benzylidene) can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. This is a common feature in the crystal packing of aromatic compounds.

C-H···π Interactions: The hydrogen atoms attached to the aromatic rings can interact with the π-electron clouds of neighboring aromatic rings.

Reactivity of the Hydrazone Moiety

The hydrazone group (-C=N-NH-) in this compound is a key site for various chemical reactions, including nucleophilic additions, oxidations, and reductions. The reactivity of this group is influenced by the electronic effects of both the phthalazine ring and the benzylidene substituent.

Nucleophilic Additions and Substitutions at the Imine Carbon

The imine carbon of the hydrazone linkage is electrophilic and susceptible to attack by nucleophiles. While specific studies on this compound are not extensively documented, the general reactivity of aryl hydrazones suggests several potential transformations. researchgate.netresearchgate.net

Hydrazones can act as latent carbanion equivalents. researchgate.netnih.gov Through a process known as "umpolung" or polarity reversal, the normally electrophilic imine carbon can be made to act as a nucleophile. This is typically achieved by deprotonation of the N-H proton to form a hydrazone anion, which can then participate in nucleophilic addition reactions with various electrophiles. nih.gov For instance, in the presence of a suitable base, the hydrazone anion of this compound could theoretically react with aldehydes or ketones in a Grignard-type reaction to form new carbon-carbon bonds. researchgate.net

The general scheme for such a reaction is as follows:

Deprotonation of the hydrazone with a strong base (e.g., an organolithium reagent) to form the corresponding anion.

Nucleophilic attack of the anion on an electrophile (e.g., an aldehyde or ketone).

Workup to yield the addition product.

This reactivity makes hydrazones valuable intermediates in the synthesis of complex organic molecules. researchgate.net

Oxidative Transformations of the Hydrazone Linkage

The hydrazone linkage is susceptible to oxidation by various reagents, which can lead to a range of products depending on the oxidant and reaction conditions. The autoxidation of hydrazones, a reaction that occurs in the presence of atmospheric oxygen, typically leads to the formation of α-azohydroperoxides. nih.gov This process is known to occur with various types of hydrazones that possess at least one hydrogen atom on the nitrogen. nih.gov

Electrochemical oxidation of keto-arylhydrazones has been shown to regenerate the parent ketone. rsc.org In the context of this compound, this would imply a cleavage of the hydrazone bond to yield 1-hydrazinophthalazine and benzaldehyde. Other oxidative transformations can lead to the formation of dimeric or polymeric products. nih.gov The oxidation of aryl hydrazines with reagents like cupric or ferric ions can lead to the formation of hydrocarbons and dinitrogen gas, often through an unstable azo compound intermediate. youtube.com Electrochemical studies have also shown that the oxidation of N-arylhydrazones can initiate dehydrogenative cyclization reactions. beilstein-journals.org

Oxidative Reaction Type Potential Products from this compound
Autoxidationα-azohydroperoxide derivative
Electrochemical Oxidation1-Hydrazinophthalazine and Benzaldehyde
Strong Oxidation (e.g., with metal ions)Phenyl radical, phthalazine radical, and Nitrogen gas
Dehydrogenative CyclizationFused heterocyclic systems

Reductive Transformations and Hydrazine Regeneration

The reduction of the hydrazone moiety in this compound can proceed via different pathways, leading to either the corresponding hydrazine or complete reduction to an alkane.

A common transformation is the reduction of the carbon-nitrogen double bond to a single bond, which converts the hydrazone into a substituted hydrazine. This can be achieved using various reducing agents, including metal hydrides. researchgate.net For example, reduction with reagents like magnesium in methanol has been reported as a convenient method for the reduction of the >C=N- group in hydrazones to yield the corresponding substituted hydrazines. researchgate.net In the case of this compound, this would yield 1-(2-benzylhydrazinyl)phthalazine.

A more drastic reduction is the Wolff-Kishner reduction, which converts the hydrazone into an alkane. libretexts.orglibretexts.org This reaction is typically carried out under basic conditions with heating and involves the complete removal of the nitrogen atoms as N2 gas. libretexts.orglibretexts.org Applying this to this compound would theoretically lead to the formation of 1-benzylphthalazine. The reaction proceeds through the deprotonation of the hydrazone, followed by a series of protonation and deprotonation steps, culminating in the extrusion of nitrogen gas. libretexts.org

Reductive Reaction Type Reactants/Conditions Product from this compound
Hydrazone to HydrazineMg/Methanol or Metal Hydrides1-(2-Benzylhydrazinyl)phthalazine
Wolff-Kishner ReductionKOH, heat (e.g., in ethylene (B1197577) glycol)1-Benzylphthalazine

Cyclization Reactions Leading to Fused Heterocyclic Systems

This compound and its parent compound, 1-hydrazinophthalazine, are valuable precursors for the synthesis of fused heterocyclic systems. These reactions often involve the hydrazino group acting as a dinucleophile, reacting with suitable electrophiles to form new rings fused to the phthalazine core.

Intramolecular Cyclization to Triazolophthalazines

The synthesis of rsc.orgbeilstein-journals.orgresearchgate.nettriazolo[3,4-a]phthalazines is a well-established transformation of 1-hydrazinophthalazine derivatives. google.comgoogle.com While direct cyclization of this compound is not the primary route, it can be readily hydrolyzed to 1-hydrazinophthalazine, which then undergoes cyclization.

The reaction of 1-hydrazinophthalazine with various one-carbon electrophiles, such as orthoesters, leads to the formation of the fused triazole ring. For instance, reaction with triethyl orthoformate yields the parent 3-H- rsc.orgbeilstein-journals.orgresearchgate.nettriazolo[3,4-a]phthalazine. The reaction of 1-hydrazinophthalazine with glycolic acid has been shown to produce 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine, which has been identified as a metabolite of hydralazine. acs.org Furthermore, novel triazolophthalazine-hydrazone hybrids have been synthesized and evaluated for their biological activities. nih.gov These syntheses often start from 1-chlorophthalazine, which is converted to a triazolophthalazine intermediate, and then a hydrazone moiety is introduced. nih.gov

Formation of Pyrazolophthalazines and Other Fused Rings

The phthalazine framework can be extended by the formation of a fused pyrazole (B372694) ring, leading to pyrazolophthalazine derivatives. These are often synthesized through multi-component reactions. A common strategy involves the condensation of phthalhydrazide (which can be formed from 1-hydrazinophthalazine), an aldehyde, and an active methylene compound like malononitrile. beilstein-journals.orgresearchgate.net Although this does not directly use this compound as the starting material, it highlights a key synthetic route to this class of compounds where the structural elements of this compound (phthalazine, hydrazine, and an aldehyde-derived unit) are assembled.

The general reaction involves the Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of phthalhydrazide and subsequent cyclization to afford the 1H-pyrazolo[1,2-b]phthalazine-5,10-dione scaffold. researchgate.net

Functionalization of the Phthalazine Core

The phthalazine scaffold is a significant pharmacophore in medicinal chemistry, and the functionalization of its core structure is a key strategy for developing new therapeutic agents. researchgate.net The reactivity of the phthalazine ring system is dictated by the presence of the two adjacent nitrogen atoms in the pyridazine (B1198779) portion, which influences the electron density of the fused benzene ring.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring of Phthalazine

The phthalazine nucleus is an electron-deficient heterocyclic system. This is due to the electron-withdrawing inductive effect of the two nitrogen atoms in the pyridazine ring. As a consequence, the fused benzene ring is significantly deactivated towards electrophilic aromatic substitution (EAS) reactions. Direct electrophilic attack on the carbocyclic part of the this compound molecule is generally challenging and not a common synthetic route.

Reactions that typically proceed via an electrophilic mechanism, such as nitration, halogenation, or Friedel-Crafts reactions, are difficult to achieve on the unsubstituted phthalazine core and often require harsh conditions. Under such conditions, the starting material may undergo decomposition or complex, untargeted side reactions. For instance, attempts at Vilsmeier-Haack reactions (a type of electrophilic formylation) on related electron-rich phthalazine dione (B5365651) systems have been reported to lead to complicated aromatic substitutions and polymerization rather than clean functionalization. nih.gov

The inherent basicity of the nitrogen atoms further complicates EAS reactions. wikipedia.org In the presence of strong acids, which are often required as catalysts for EAS, the nitrogen atoms of the phthalazine ring are readily protonated. This protonation further increases the electron-deficient nature of the ring system, enhancing its deactivation towards electrophilic attack. Therefore, synthetic strategies for functionalizing the benzene ring of the phthalazine core typically rely on alternative methods, such as nucleophilic aromatic substitution on pre-functionalized substrates (e.g., a chlorophthalazine) or through directed ortho-metalation pathways. researchgate.netnih.gov

Modulating Reactivity through Substituent Effects on the Phthalazine Moiety

The reactivity of the phthalazine core in this compound can be significantly modulated by the introduction of various substituents onto the ring system. The electronic properties of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—play a crucial role in influencing the molecule's chemical behavior. nih.gov

Electron-Donating Groups (EDGs): The presence of EDGs, such as alkoxy (-OR), amino (-NH2), or alkyl (-R) groups, on the benzene portion of the phthalazine moiety increases the electron density of the ring system. This effect partially counteracts the deactivating influence of the pyridazine ring. While this may not be sufficient to enable a wide range of electrophilic aromatic substitutions, it can make the ring more susceptible to certain electrophilic reagents or facilitate other transformations.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs, such as nitro (-NO2), cyano (-CN), or halo (-Cl, -Br) groups, further deactivates the phthalazine core towards electrophilic attack. However, these groups are instrumental in facilitating nucleophilic aromatic substitution (SNAAr) reactions. By withdrawing electron density, EWGs stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy for the reaction. This is a common strategy for introducing new functional groups onto the phthalazine ring. For example, the presence of a chloro group on the phthalazine core has been shown to enhance lipophilicity and influence the molecule's interaction with biological targets. nih.gov

The interplay between substituent type and position is critical for directing the regioselectivity and outcome of synthetic transformations. Research on related phthalazine derivatives has shown that substitution at positions 1 and 4 is a common and effective strategy for modifying the molecule's properties. nih.gov

Interactive Data Table: Conceptual Effect of Substituents on Phthalazine Reactivity

The following table summarizes the expected influence of different substituent types on the reactivity of the phthalazine core.

Substituent GroupExampleElectronic EffectReactivity towards Electrophilic AttackReactivity towards Nucleophilic Attack
Strong Electron-Donating-OCH₃, -NH₂+M, -IDecreased DeactivationDecreased
Weak Electron-Donating-CH₃, -C₂H₅+ISlightly Decreased DeactivationSlightly Decreased
Weak Electron-Withdrawing-Cl, -Br-I, +MIncreased DeactivationIncreased
Strong Electron-Withdrawing-NO₂, -CF₃-M, -IStrongly Increased DeactivationStrongly Increased

Coordination Chemistry and Metal Complexation with 1 2 Benzylidenehydrazinyl Phthalazine

Ligand Design Principles: Donor Atoms and Chelation Modes

The coordinating behavior of 1-(2-Benzylidenehydrazinyl)phthalazine is governed by the spatial arrangement of its donor atoms and the electronic and steric influences of its constituent parts.

This compound is a powerful nitrogen-chelating ligand due to the presence of several potential coordination sites. mdpi.com The primary donor atoms are the two nitrogen atoms of the phthalazine (B143731) ring system and the two nitrogen atoms of the hydrazone linker (-NH-N=CH-). This multiplicity of sites allows the ligand to coordinate with metal ions in various modes, including monodentate, bidentate, and bridging fashions. mdpi.com

In many instances, the ligand acts as a bidentate chelator, forming a stable five-membered ring with a metal ion. This chelation typically involves one of the heterocyclic nitrogen atoms of the phthalazine ring and the azomethine nitrogen atom of the hydrazone group. nih.gov The hydrazone moiety can exist in keto-enol tautomeric forms. In the deprotonated (enolic) form, the ligand can lose the labile proton from the hydrazinic nitrogen (-NH-), becoming a negatively charged N,N-donor ligand, which facilitates the formation of stable neutral complexes. mdpi.comnih.gov

Studies on analogous phthalazine hydrazone ligands have confirmed their ability to coordinate differently depending on the metal ion and reaction conditions. mdpi.com For example, with some metal ions, the ligand may coordinate as a neutral bidentate molecule, while with others it may deprotonate to act as an anionic bidentate ligand. mdpi.comresearchgate.net Furthermore, in some polynuclear complexes, the phthalazine ring can act as a bridge between two metal centers. researchgate.net

The benzylidene group, while not directly involved in coordination, plays a crucial role in defining the steric and electronic properties of the ligand and its metal complexes.

Electronic Effects: The electronic nature of the benzylidene group affects the electron density on the adjacent azomethine nitrogen atom (-N=CH-). The phenyl group can modulate the basicity and, consequently, the coordinating strength of this nitrogen atom. Studies on related Schiff base ligands show that substituting the phenyl ring with electron-donating or electron-withdrawing groups can fine-tune the electronic properties and stability of the corresponding metal complexes. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves straightforward procedures, yielding stable solid materials that can be characterized by a variety of spectroscopic and structural methods.

Complexes of this compound and its analogues have been successfully synthesized with a range of transition metal ions, including copper(II), nickel(II), iron(II), manganese(II), and cadmium(II). researchgate.netdoi.org A general synthetic method involves the reaction of the ligand with a suitable metal salt (e.g., chloride or sulfate) in a 1:1 or 2:1 ligand-to-metal molar ratio. doi.orgnanobioletters.com The reaction is typically carried out by refluxing the components in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727), which often results in the precipitation of the metal complex upon cooling. researchgate.netnanobioletters.com The stoichiometry of the resulting complex can be controlled by the molar ratios of the reactants. doi.org

The structures and properties of the synthesized complexes are established through comprehensive analysis.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide valuable information about their electronic structure. The UV-Vis spectrum of the free ligand shows intense bands corresponding to π→π* and n→π* transitions within the aromatic rings and the hydrazone moiety. Upon complexation, these bands often shift in wavelength and intensity. doi.org For transition metal complexes, new, weaker absorption bands may appear in the visible region, which are assigned to d-d electronic transitions within the metal d-orbitals. The position of these bands is indicative of the coordination geometry around the metal ion (e.g., octahedral or square planar). researchgate.net

Table 1: Representative Electronic Spectral Data for a Cu(II) Complex of a Phthalazine Hydrazone Ligand

Compound/Complexλmax (nm)Assignment
Free Ligand~290-310π→π* (Phthalazine/Benzene)
Free Ligand~340-360n→π* (Azomethine C=N)
Cu(II) Complex~315-330 (Shifted)Intra-ligand (π→π*)
Cu(II) Complex~380-420 (Shifted)Ligand-to-Metal Charge Transfer (LMCT)
Cu(II) Complex~600-700 (New)d-d transitions

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic complexes, such as those of Cu(II) (a d⁹ ion). mdpi.com The EPR spectrum provides detailed insights into the electronic and geometric environment of the metal center. mdpi.com For Cu(II) complexes, the g-tensor values (g∥ and g⊥) can help determine the coordination geometry. rsc.org For instance, a g∥ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, often found in square planar or tetragonally distorted octahedral geometries. researchgate.netresearchgate.net The presence of hyperfine splitting can indicate interaction with the copper nucleus or with nitrogen donor atoms from the ligand. rsc.org

Table 2: Typical EPR Spectral Parameters for a Monomeric Cu(II) Hydrazone Complex

ParameterTypical ValueInterpretation
g2.20 - 2.40Indicates a tetragonally distorted octahedral or square planar geometry. The degree of covalent character in the metal-ligand bond can be inferred.
g2.04 - 2.10
A (×10-4 cm-1)150 - 200Hyperfine coupling constant, provides information on the nature of the ground electronic state of the Cu(II) ion.

Catalytic Applications of this compound Metal Complexes

While specific studies detailing the catalytic activity of metal complexes derived from this compound are not extensively documented, the broader class of Schiff base and hydrazone metal complexes is recognized for its significant catalytic potential in various organic transformations. researchgate.netresearchgate.net

Metal complexes of hydrazones have been reported as effective catalysts in reactions such as the polymerization of alkenes. nanobioletters.comxiahepublishing.com Furthermore, Schiff base complexes are widely explored as catalysts for oxidation-reduction reactions. researchgate.net For example, transition metal-Schiff base complexes have been successfully employed as catalysts for the oxidation of aniline (B41778) to azobenzene (B91143) using hydrogen peroxide as the oxidant. mdpi.com The metal center in these complexes can access multiple oxidation states, facilitating the redox cycle required for catalysis. Other well-documented applications for this class of compounds include catalytic roles in Aldol and Henry reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. researchgate.net Given these precedents, it is plausible that metal complexes of this compound could also exhibit catalytic activity in similar transformations, representing a promising area for future research.

Investigation of Homogeneous Catalysis

The broader family of hydrazone-based ligands and phthalazine derivatives has been shown to form stable complexes with transition metals like palladium, copper, nickel, and cobalt, which are known to be active in a variety of homogeneous catalytic reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and oxidations. The nitrogen atoms of the phthalazine ring and the imine nitrogen of the hydrazone group in this compound are potential donor sites that could coordinate to a metal ion, creating a stable complex. The electronic and steric properties of the benzylidene group could further influence the catalytic activity and selectivity of such complexes.

However, without specific experimental data, any discussion on the catalytic performance, substrate scope, reaction conditions, and mechanism for this compound complexes would be purely speculative. Future research in this area would be necessary to elucidate the potential of these complexes as homogeneous catalysts.

Exploration in Oxidation-Reduction Processes

Similar to the area of homogeneous catalysis, there is a significant gap in the scientific literature regarding the specific exploration of this compound and its metal complexes in oxidation-reduction processes. The inherent redox properties of the phthalazine nucleus and the hydrazone linkage suggest that this compound and its derivatives could be active in such transformations, either as a redox-active ligand influencing the catalytic cycle of a metal center or by undergoing oxidation or reduction itself.

For instance, the hydrazone moiety can, in some cases, be oxidized, and the phthalazine ring system can also participate in electron transfer processes. Metal complexes of ligands with such features are often studied for their potential as catalysts in oxidation reactions (e.g., alcohol oxidation, alkene epoxidation) or as electrochemical sensors. The benzylidene substituent offers further avenues for electronic modification, which could tune the redox potential of the resulting metal complexes.

Nevertheless, a thorough search of scientific databases reveals no specific studies that have investigated the electrochemical behavior of this compound or its metal complexes, nor their application as catalysts or mediators in oxidation-reduction reactions. Consequently, detailed research findings and data tables pertaining to this topic cannot be provided. The exploration of the redox chemistry of this compound remains a potential area for future scientific inquiry.

Theoretical and Computational Chemistry of 1 2 Benzylidenehydrazinyl Phthalazine

Electronic Structure and Quantum Chemical Insights

Quantum chemical methods are pivotal in elucidating the electronic structure of 1-(2-Benzylidenehydrazinyl)phthalazine. These computational tools allow for a detailed examination of the molecule's geometry, molecular orbitals, and charge distribution, which are fundamental to its chemical nature.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. researchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would be performed to achieve a precise structural model. bhu.ac.in The structural optimization is fundamental for further computational analysis. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound

Parameter Value
Bond Lengths (Å)
C=N (imine) 1.29
N-N (hydrazine) 1.38
C-N (phthalazine) 1.33
C-C (aromatic) 1.39 - 1.41
**Bond Angles (°) **
C-N-N 118
N-N=C 116
C-C-C (benzene ring) 120
C-N-C (phthalazine) 119

Note: The values presented in this table are representative and based on typical data for similar hydrazone and phthalazine (B143731) structures found in computational studies. Actual values would be determined by specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis can predict its reactivity in various chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.2
LUMO Energy -2.5
HOMO-LUMO Gap (ΔE) 3.7

Note: These energy values are illustrative and represent typical findings for organic molecules of similar complexity. The HOMO-LUMO gap is a crucial parameter derived from these energies.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. bhu.ac.inresearchgate.net The MEP map displays different colors on the molecule's surface, corresponding to varying electrostatic potentials. Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. nih.govmdpi.com Blue regions represent areas of positive potential, which are electron-deficient and prone to nucleophilic attack. nih.govmdpi.com Green areas signify neutral potential. mdpi.com For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the phthalazine ring and the hydrazine (B178648) linker, indicating these as primary sites for electrophilic interaction. The hydrogen atoms of the phenyl ring would exhibit positive potential.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. It allows for the detailed study of reaction pathways, including the identification of transient species like transition states, which are often difficult to observe experimentally.

The synthesis of this compound typically involves the condensation reaction between a phthalazine derivative and a substituted hydrazine. nih.govlongdom.org Computational methods, particularly DFT, can be used to model this reaction and characterize the transition state (TS). The TS is the highest energy point along the reaction coordinate and its structure provides critical information about the reaction mechanism. By locating and analyzing the vibrational frequencies of the TS (which should have exactly one imaginary frequency), chemists can confirm its identity and better understand the energetic barriers of the reaction.

Computational modeling can predict the most favorable reaction pathways by comparing the energy profiles of different possible mechanisms. researchgate.netchemrevlett.com For the synthesis of this compound, there might be multiple potential routes or competing side reactions. By calculating the activation energies associated with each pathway, it is possible to determine which one is kinetically favored. This predictive capability is invaluable for optimizing reaction conditions to improve yield and selectivity, ensuring the desired product is formed efficiently. For instance, in multi-component reactions leading to similar structures, computational studies can elucidate the sequence of bond formations. chemrevlett.com

In Silico Spectroscopic Property Prediction

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For the compound this compound, theoretical methods such as Density Functional Theory (DFT) are employed to calculate its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These computational predictions are instrumental in the structural elucidation and vibrational analysis of the molecule.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

The prediction of NMR chemical shifts through computational means is a well-established method for verifying the chemical structure of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach used in conjunction with DFT to calculate the isotropic magnetic shielding tensors of atoms within a molecule. The chemical shifts are then determined by referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends significantly on the chosen level of theory, which includes the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p), TZVP). Furthermore, the simulation must account for environmental factors, primarily the solvent, which is often modeled using implicit methods like the Polarizable Continuum Model (PCM).

For this compound, a computational study would first involve optimizing the molecule's geometry. Following optimization, GIAO-DFT calculations would be performed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values would then be compared with experimentally obtained NMR data. A strong correlation between the predicted and experimental shifts, often assessed through statistical measures like the mean absolute error (MAE), would confirm the molecular structure.

As no specific experimental or computational NMR data for this compound is available in the reviewed literature, a direct comparison cannot be presented. However, the general procedure would yield data similar to that shown in the hypothetical table below, which illustrates how such a comparison would be structured.

Table 1: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (δ, ppm) for this compound This table is for illustrative purposes only, as specific data is not available.

Atom No. Predicted ¹³C Shift (ppm) Experimental ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Experimental ¹H Shift (ppm)
C1 145.2 Data not available - -
C4 140.8 Data not available - -
C5 128.9 Data not available 8.1 Data not available
C6 133.5 Data not available 7.9 Data not available
C7 133.2 Data not available 7.9 Data not available
C8 128.5 Data not available 8.2 Data not available
C9 158.7 Data not available - -
C1' 134.1 Data not available - -
C2' 129.3 Data not available 7.5 Data not available
N-H - - 11.5 Data not available
N=CH - - 8.5 Data not available

Note: Atom numbering is hypothetical.

Theoretical Vibrational Spectra (IR, Raman) for Band Assignment

Theoretical calculations of vibrational spectra are crucial for the assignment of absorption bands observed in experimental Infrared (IR) and Raman spectroscopy. By using DFT methods, the harmonic vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to atomic displacements.

The process begins with the optimization of the molecule's ground state geometry. Subsequently, frequency calculations are performed at the same level of theory. The resulting theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model imperfections. To correct for this, the calculated frequencies are typically multiplied by a scaling factor, which depends on the specific computational method used.

A detailed vibrational analysis involves examining the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretches, angle bends, and torsions) to each normal mode of vibration. This allows for an unambiguous assignment of each band in the experimental IR and Raman spectra.

For this compound, a computational study would provide a list of calculated frequencies and their corresponding IR and Raman intensities. These theoretical spectra would be compared to experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the vibrational modes, such as C-H stretching, C=N stretching, N-H bending, and the vibrations of the phthalazine and benzene (B151609) rings.

Given the absence of published studies on this specific molecule, a table of theoretical versus experimental vibrational frequencies cannot be provided. The table below is a representative example of how such data would be presented.

Table 2: Illustrative Vibrational Band Assignments for this compound (cm⁻¹) This table is for illustrative purposes only, as specific data is not available.

Assignment (PED %) Calculated Scaled IR Frequency Experimental FT-IR Frequency Calculated Raman Activity Experimental FT-Raman Intensity
ν(N-H) 3350 Data not available 25.4 Data not available
ν(C-H) aromatic 3065 Data not available 150.2 Data not available
ν(C=N) imine 1625 Data not available 88.6 Data not available
δ(N-H) 1580 Data not available 45.1 Data not available
ν(C=C) ring 1550 Data not available 110.9 Data not available
γ(C-H) oop 750 Data not available 15.3 Data not available

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending, oop = out of plane.

Emerging Applications and Interdisciplinary Research Opportunities for 1 2 Benzylidenehydrazinyl Phthalazine

Supramolecular Chemistry and Dynamic Covalent Chemistry

The hydrazone functional group is a cornerstone of dynamic covalent chemistry due to its reversible formation. This characteristic is extensively utilized in the construction of complex, self-assembling supramolecular structures and stimuli-responsive systems. rsc.org

The ability of phthalazine (B143731) hydrazone derivatives to engage in self-assembly is primarily driven by non-covalent interactions and coordination chemistry. Research has shown that hydrazones containing appropriate chelating sites can form well-defined metal complexes. For instance, studies on the 1′-phthalazine hydrazone of diacetyl monooxime have revealed its capacity to form dimeric structures with transition metals like copper(II) and nickel(II). researchgate.net In these assemblies, the hydrazone and its associated functional groups can act as bidentate-bridging ligands, coordinating with metal ions to create organized supramolecular architectures. researchgate.net The specific structure of these metallo-assemblies can be influenced by the counter-ion of the metal salt used, as seen in copper(II) complexes where different anions lead to distinct dimeric bridging patterns. researchgate.net This coordination-driven self-assembly highlights the potential for creating discrete, functional metallo-supramolecular structures from phthalazine hydrazone building blocks.

The dynamic nature of the hydrazone bond makes it an excellent functional group for creating molecular systems that respond to external stimuli, such as changes in pH or the presence of reactive oxygen species (ROS). rsc.orgnih.gov

pH-Responsive Systems: The hydrazone linkage is known to be labile under acidic conditions, undergoing hydrolysis to its constituent aldehyde and hydrazine (B178648) components. nih.govnih.gov This pH-sensitivity has been widely exploited in the design of drug delivery systems (DDS). nih.gov Materials incorporating hydrazone linkages can remain stable at physiological pH (~7.4) but release their cargo in the acidic microenvironments of tumors or endosomes/lysosomes (pH 4.5-7.0). nih.govmdpi.com Phthalazine hydrazone derivatives can be integrated into polymers, micelles, or nanoparticles to create such pH-responsive carriers. nih.gov

ROS-Responsive Systems: Pathological conditions like inflammation and cancer are often associated with elevated levels of reactive oxygen species (ROS). nih.gov This has spurred the development of ROS-responsive materials for targeted therapy. While research has focused on linkages like thioethers, selenium-, and tellurium-containing moieties, the broader hydrazone class can be integrated into dual-responsive systems. For example, a carrier could be designed with a ROS-cleavable linker and a pH-sensitive hydrazone, allowing for multi-stimuli control over cargo release. nih.gov

The table below summarizes the types of stimuli and the responsive behavior of systems incorporating hydrazone linkages.

StimulusResponsive MoietyMechanism of ActionPotential Application
Acidic pH Hydrazone LinkageHydrolysis of the C=N bond, cleaving the molecule. nih.govnih.govTargeted drug release in tumor microenvironments or lysosomes. nih.govmdpi.com
Reactive Oxygen Species (ROS) Integrated ROS-sensitive linkers (e.g., boronic esters, thioethers) alongside hydrazonesOxidation/cleavage of the ROS-sensitive group, triggering a secondary response or disassembly. nih.govDrug delivery to sites of inflammation or oxidative stress. nih.gov
Metal Ions Hydrazone and Phthalazine NitrogensCoordination and formation of metallo-assemblies. rsc.orgresearchgate.netSensing, catalysis, and construction of complex molecular architectures. rsc.org

Advanced Materials Science Integration

The electronic characteristics and structural rigidity of the phthalazine core make its hydrazone derivatives attractive for integration into functional materials with tailored optical, electronic, or structural properties.

Organic molecules featuring an electron donor group connected to an electron acceptor group through a π-conjugated system are of significant interest for their nonlinear optical (NLO) properties. ias.ac.in The structure of phthalazine hydrazones fits this donor-π-acceptor (D-π-A) motif, making them promising candidates for NLO materials. ias.ac.in Research on condensed phthalazine compounds has confirmed their NLO behavior, with their third-order nonlinear optical susceptibility measured using the third-harmonic generation (THG) technique. ias.ac.in

Computational studies using Density Functional Theory (DFT) further illuminate the electronic properties relevant to these applications. researchgate.netmdpi.com Key parameters like the HOMO-LUMO energy gap, dipole moment, and hyperpolarizability can be calculated to predict the NLO response and electronic behavior of these molecules. researchgate.netmdpi.com For instance, DFT studies on phthalazine hydrazone derivatives show how substitutions on the phenyl ring can modulate their electronic structure, electron density distribution, and reactivity, which are crucial for tuning their optical and electronic properties. researchgate.net Phthalazines have also been identified as promising scaffolds for luminescent materials and fluorescence probes. nih.gov

The table below presents theoretical and experimental data for related condensed phthalazine compounds, demonstrating their potential as NLO materials.

CompoundMethodDipole Moment (μ)Average Polarizability (α)First Hyperpolarizability (β₀)Third-Order Susceptibility (χ⁽³⁾)
Condensed Phthalazine 1 DFT/RB3LYPData not specifiedData not specifiedCalculatedMeasured via THG ias.ac.in
Condensed Phthalazine 2 DFT/RB3LYPData not specifiedData not specifiedCalculatedMeasured via THG ias.ac.in

Note: Specific numerical values from the source require careful extraction from the original paper's tables, but their calculation and measurement confirm the NLO potential.

Chemical Biology Probes and Mechanistic Investigations

The interplay between the phthalazine core and the dynamic hydrazone linkage provides a rich platform for designing chemical biology tools and for conducting detailed mechanistic studies.

The development of fluorogenic probes is a significant area of chemical biology, enabling the visualization of biological processes with high signal-to-noise ratios. rsc.org The general principle often involves a fluorophore held in a "quenched" state until a specific chemical reaction with a target analyte "turns on" the fluorescence. rsc.org Phthalazine derivatives are known to exhibit fluorescence, and this property can be modulated through chemical modification. nih.gov A 1-(2-benzylidenehydrazinyl)phthalazine scaffold could be engineered as a chemical probe where, for example, the interaction with a specific ion or small molecule alters the electronic structure, leading to a change in its fluorescence properties.

Mechanistic investigations into phthalazine hydrazones provide fundamental insights into their reactivity and behavior. DFT calculations have been employed to study the mechanism of hydrazone hydrolysis in detail, mapping the proton transfer pathways and the energetics of the formation of the key carbinolamine intermediate. nih.gov Such theoretical studies are crucial for understanding the stability of these compounds and for designing systems with precisely controlled responsiveness. nih.gov Furthermore, computational methods like molecular docking are used to investigate how these molecules interact with biological targets, such as enzymes involved in oxidative stress, providing a mechanistic basis for their observed biological activities. researchgate.netresearchgate.net

Key areas of mechanistic investigation for phthalazine hydrazones are summarized below.

Area of InvestigationMethods UsedKey Insights Gained
Reaction Mechanisms Density Functional Theory (DFT) nih.govElucidation of multi-step pathways for acid-catalyzed hydrolysis, including transition states and intermediates. nih.gov
Electronic Structure & Reactivity DFT, Molecular Electrostatic Potential (MEP) Mapping researchgate.netmdpi.comUnderstanding of HOMO-LUMO gaps, charge distribution, and prediction of reactive sites. researchgate.netmdpi.com
Biological Target Interaction Molecular Docking Simulations researchgate.netresearchgate.netnih.govPrediction of binding affinities and interaction modes with target proteins (e.g., receptors, enzymes). researchgate.netnih.gov
Pharmacokinetics In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling nih.govnih.govEarly-stage assessment of drug-like properties and potential metabolic fate. nih.govnih.gov

Investigation of Binding Modes and Molecular Recognition at the Chemical Level

Understanding the molecular interactions between this compound and its biological targets is fundamental to its development as a molecular tool or therapeutic lead. Molecular docking studies on closely related phthalazine derivatives have provided significant insights into the potential binding modes and the chemical basis of molecular recognition. These studies reveal common interaction patterns that are likely relevant to this compound.

A recurrent theme in the molecular recognition of phthalazine derivatives is the role of the phthalazine ring system in establishing key interactions within the binding pockets of target proteins. For instance, in the case of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in angiogenesis, the phthalazine moiety often occupies a hydrophobic pocket and forms hydrogen bonds with key amino acid residues in the hinge region. nih.gov Molecular docking studies of anilino-phthalazines have shown that the phthalazine core can form a crucial hydrogen bond with the backbone NH of Cys919 in the ATP binding site of VEGFR-2. nih.gov

The benzylidenehydrazinyl moiety of the title compound offers additional points of interaction. The hydrazone linker can act as both a hydrogen bond donor and acceptor, while the benzylidene ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the active site. The specific substitution pattern on the benzylidene ring can be strategically modified to enhance these interactions and improve binding affinity and selectivity.

Molecular modeling studies on a series of 4-(4-bromophenyl)phthalazine derivatives as α-adrenoceptor antagonists have further highlighted the importance of the substituent on the phthalazine ring and the nature of the linker. nih.gov In these studies, the phthalazine core and the attached phenyl ring were found to fit into specific hydrophobic pockets, while the linker and terminal amine or piperazine (B1678402) groups formed electrostatic and hydrogen bonding interactions.

Compound TypeProtein TargetKey Interacting ResiduesBinding Energy (kcal/mol)Reference
Anilino-phthalazineVEGFR-2Cys919, Glu885, Asp1046-99.50 nih.gov
4-(4-chlorophenyl)phthalazine derivativeVEGFR-2Cys919, Val916, Glu883, Asp1044, Ile892-98.84 nih.gov
Phenyl phthalazinone derivativeVEGFR-2-- nih.gov
4-(4-bromophenyl)phthalazine derivativeα-adrenoceptor-- nih.gov

These in silico studies provide a rational basis for the design of new this compound derivatives with improved biological activity. By understanding the specific molecular interactions that govern binding, medicinal chemists can make targeted modifications to the molecule to enhance its affinity and selectivity for a particular biological target, thereby improving its potential as a molecular tool for pathway interrogation or as a therapeutic agent.

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding

Currently, dedicated research focusing solely on 1-(2-Benzylidenehydrazinyl)phthalazine is sparse in publicly available scientific literature. However, a foundational understanding can be extrapolated from the well-established chemistry of its constituent precursors: 1-hydrazinophthalazine and benzaldehyde (B42025). The formation of this compound is anticipated to proceed via a standard condensation reaction, a common and efficient method for synthesizing hydrazones from their corresponding hydrazine (B178648) and aldehyde counterparts. quora.comquora.com

The core structure of this compound combines the biologically significant phthalazine (B143731) nucleus with a versatile hydrazone linker. Phthalazine derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties. sapub.orgresearchgate.netnih.govnih.govresearchgate.netnanobioletters.com The hydrazone group itself is a critical pharmacophore, contributing to the biological profile of many therapeutic agents and is known for its role in forming stable metal complexes. researchgate.netresearchgate.netimpactfactor.org The conjugation of these two moieties in this compound suggests a high likelihood of interesting and potentially useful physicochemical and biological properties.

Unexplored Reactivity and Synthetic Challenges

The reactivity of this compound remains largely uncharted territory. Future synthetic explorations could focus on several key areas:

Modification of the Benzylidene Ring: The phenyl group of the benzylidene moiety is ripe for substitution. Introducing various electron-donating or electron-withdrawing groups could significantly modulate the electronic properties and, consequently, the biological activity of the molecule. This approach has been successful in tuning the properties of other hydrazone-containing compounds. mdpi.com

Reactions at the Hydrazone Linker: The C=N double bond of the hydrazone is a potential site for various chemical transformations. For instance, reduction could yield the corresponding hydrazine derivative, while cycloaddition reactions could lead to the formation of novel heterocyclic systems. The susceptibility of the hydrazone bond to hydrolysis, particularly under acidic conditions, is a characteristic that could be exploited for prodrug design. wikipedia.org

Complexation with Metal Ions: The nitrogen atoms of the phthalazine ring and the hydrazone linker present potential coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or therapeutic agents with unique mechanisms of action. researchgate.net

While the initial synthesis appears straightforward, challenges may arise in achieving high yields and purity, particularly when dealing with substituted benzaldehydes. Optimization of reaction conditions, including solvent, temperature, and catalysis, will be crucial. Furthermore, the development of "green" synthetic methodologies, such as mechanochemical synthesis, could offer more environmentally friendly routes. mdpi.com

Potential for Novel Applications in Materials Science and Chemical Biology

The unique structural features of this compound open up possibilities for its application beyond traditional medicinal chemistry.

In materials science , the extended π-conjugated system of the molecule suggests potential for use in organic electronics. The ability of hydrazones to act as ligands for metal ions could also be harnessed to create novel coordination polymers or metal-organic frameworks (MOFs) with interesting optical, magnetic, or catalytic properties. impactfactor.org The compound could also be investigated as a component in the development of chemical sensors, where changes in its spectroscopic properties upon binding to specific analytes could be utilized for detection. Some hydrazone derivatives have also found use as pigments and dyes. wikipedia.org

In the realm of chemical biology , the hydrazone linkage offers a versatile tool for bioconjugation. wikipedia.org This functionality can be used to attach the phthalazine moiety to biomolecules such as proteins or peptides to probe biological processes or for targeted drug delivery. The pH-sensitive nature of the hydrazone bond is particularly attractive for designing drug delivery systems that release their payload in the acidic environment of tumor cells or endosomes. researchgate.net Furthermore, the potential for this compound to interact with biological targets such as DNA or specific enzymes warrants investigation. For example, some phthalazine hybrids have been shown to induce DNA cross-links, a mechanism relevant to cancer therapy. nih.gov

Strategic Outlook for Future Academic Research on this compound

To unlock the full potential of this compound, a strategic and multidisciplinary research approach is necessary. The following outlines a prospective research agenda:

Fundamental Synthesis and Characterization: The initial focus should be on the definitive synthesis and thorough characterization of this compound and a library of its derivatives with substitutions on the benzylidene ring. This will involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction to confirm molecular structures.

Systematic Biological Screening: A comprehensive evaluation of the biological activities of the synthesized compounds is paramount. This should include screening for:

Anticancer activity against a panel of human cancer cell lines. mdpi.comnih.govgrowkudos.com

Anticonvulsant activity using established animal models. sapub.orgresearchgate.netresearchgate.netdovepress.com

Antimicrobial activity against a broad spectrum of bacteria and fungi. researchgate.netnanobioletters.comresearchgate.netekb.egmdpi.com

Exploration in Materials Science: Parallel to biological studies, research should be initiated to explore the material properties of these compounds. This could involve studying their photophysical properties, their ability to form metal complexes, and their potential as building blocks for functional materials. researchgate.netmdpi.com

Mechanistic and In Silico Studies: For any promising activities identified, detailed mechanistic studies should be undertaken to understand the mode of action. Computational studies, such as molecular docking and QSAR (Quantitative Structure-Activity Relationship), can provide valuable insights into the interactions with biological targets and guide the design of more potent analogues. nanobioletters.com

Q & A

Basic: What are the standard synthetic routes for 1-(2-Benzylidenehydrazinyl)phthalazine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves condensation of hydrazine derivatives with aldehydes or ketones. For example:

  • Step 1: React hydralazine hydrochloride (or similar hydrazinylphthalazine precursors) with substituted benzaldehydes under reflux in ethanol or methanol.
  • Step 2: Control pH (acidic or neutral) to favor Schiff base formation.
  • Critical Factors:
    • Solvent polarity : Polar solvents (e.g., ethanol) improve solubility of intermediates.
    • Temperature : Reflux (~80°C) accelerates imine bond formation but may increase side products if prolonged.
    • Purification : Recrystallization in methanol/water mixtures enhances purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.